
N'',N'''-Propane-1,3-diylbis(N-cyanoguanidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) is a chemical compound with a unique structure that includes two cyanoguanidine groups connected by a propane-1,3-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) typically involves the reaction of propane-1,3-diamine with cyanoguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanoguanidine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyanoguanidine compounds.
Wissenschaftliche Forschungsanwendungen
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) involves its interaction with specific molecular targets. The cyanoguanidine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’‘-Propane-1,3-diylbis[N’-octadecylurea]
- N,N’-Propane-1,3-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
Uniqueness
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) is unique due to its specific structure and the presence of cyanoguanidine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
56307-12-1 |
|---|---|
Molekularformel |
C7H12N8 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
2-[3-[[amino-(cyanoamino)methylidene]amino]propyl]-1-cyanoguanidine |
InChI |
InChI=1S/C7H12N8/c8-4-14-6(10)12-2-1-3-13-7(11)15-5-9/h1-3H2,(H3,10,12,14)(H3,11,13,15) |
InChI-Schlüssel |
OXQQUUBVLXHVCA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=C(N)NC#N)CN=C(N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



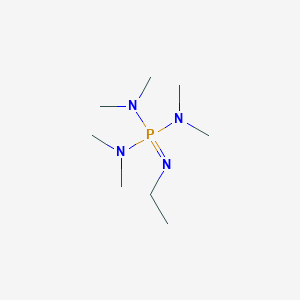

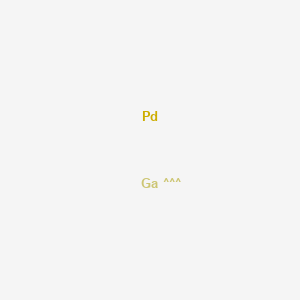
![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
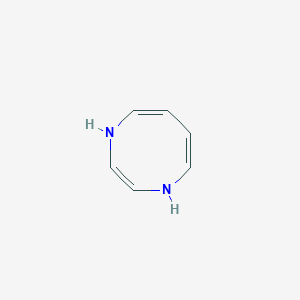
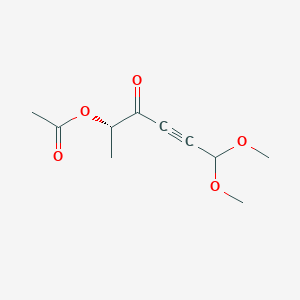
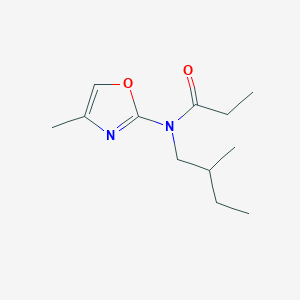


![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)

